molecular formula C18H14N2O3 B1679962 Quinocetone CAS No. 81810-66-4

Quinocetone

Cat. No. B1679962
CAS RN: 81810-66-4
M. Wt: 306.3 g/mol
InChI Key: XKBYKZRCBDWLKU-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinocetone is a potent synthetic antimicrobial agent that is used for improving the feed efficiency and controlling dysentery in food-producing animals . It has a molecular formula of C18H14N2O3 .


Synthesis Analysis

The synthetic route of Quinocetone starts from 2-nitroaniline which is reacted with 3-bromopropanoic acid followed by the reaction of acetylacetone to afford 2-acetyl-3-methylquinoxaline-1, 4-dioxide. The aldol condensation of the later compound with aromatic aldehydes led to the formation of the quinocetone structure .


Molecular Structure Analysis

Quinocetone has a molecular weight of 306.32 and its structure has been confirmed by HPLC and NMR . The elemental compositions of all fragment ions of quinocetone and its metabolites could be rapidly assigned based upon the known compositional elements of protonated molecules .


Chemical Reactions Analysis

Quinocetone has been found to undergo various chemical reactions. It shows that photoreaction, electrochemical reaction-oxidation, derivatisation, chemical bond vibration, light absorption in the UV–Vis region, and mobility in the mobile phase are important properties for quinocetone analyses .

Scientific Research Applications

Genotoxicity and Cytotoxicity Studies

  • Cytotoxicity and Genotoxicity in Human Lymphocytes

    Quinocetone has shown severe inhibitory effects on human lymphocytes, leading to DNA fragmentation and chromosomal damage. This genotoxicity is influenced by gender, with males showing more prominent effects (Yang et al., 2013).

  • Effects on Human Hepatoma Cells

    Similar genotoxic effects were observed in human hepatoma (HepG2) cells, with quinocetone inducing DNA injury and chromosomal damage. This suggests a potential risk in using quinocetone as a growth promoter in animal feed (Jin et al., 2009).

Pharmacokinetics and Toxicological Functions

  • Pharmacokinetics in Animals

    Quinocetone has been studied for its pharmacokinetic properties in ducks, showing low bioavailability when administered orally. This provides insight into its absorption and metabolism in food-producing animals (Qiu et al., 2018).

  • Growth Performance in Broiler Chickens

    Research has been conducted on the effect of quinocetone on the growth performance of broiler chickens, indicating that it may enhance growth and feed conversion efficiency (Zhong-zan, 2008).

Mechanistic Studies and Protective Strategies

  • Oxidative Stress Induction: Quinocetone has been implicated in causing oxidative stress in various cell types, leading to DNA damage and apoptosis. This understanding is crucial for assessingits potential risks and mechanisms of toxicity (Zhang et al., 2013).
  • Protective Effects of Curcumin and Quercetin: Studies have shown that curcumin and quercetin can attenuate the cytotoxic and genotoxic effects of quinocetone. These natural compounds were effective in reducing oxidative stress and DNA damage in cells exposed to quinocetone (Dai et al., 2015), (Dai et al., 2022).

Safety And Hazards

Quinocetone should be handled with care to avoid breathing mist, gas or vapours. It is advised to avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

Quercetin has been found to attenuate Quinocetone-induced cell apoptosis in vitro by activating the P38/Nrf2/HO-1 pathway and inhibiting the ROS/mitochondrial apoptotic pathway . This suggests that quercetin may be a promising candidate for preventing QdNOs-induced cytotoxicity in humans or animals .

properties

IUPAC Name

(E)-1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKWXGMNRWVQHX-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinocetone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinocetone
Reactant of Route 2
Quinocetone
Reactant of Route 3
Quinocetone
Reactant of Route 4
Quinocetone
Reactant of Route 5
Quinocetone
Reactant of Route 6
Quinocetone

Citations

For This Compound
807
Citations
Q Chen, S Tang, X Jin, J Zou, K Chen, T Zhang… - Food and chemical …, 2009 - Elsevier
Quinoxaline-1,4-dioxides derivatives have been widely used as animal growth promoter. This study was conducted to investigate the cytotoxicity and genotoxicity of quinoxaline-1,4-…
Number of citations: 144 www.sciencedirect.com
X Wang, W Zhang, Y Wang, D Peng, A Ihsan… - Regulatory Toxicology …, 2010 - Elsevier
… In conclusion, quinocetone can induce hepatic histological changes as well … quinocetone, this study was performed to investigate the oral acute and sub-chronic toxicity of quinocetone …
Number of citations: 63 www.sciencedirect.com
A Ihsan, X Wang, W Zhang, H Tu, Y Wang… - Food and chemical …, 2013 - Elsevier
Quinocetone (QCT) and Cyadox (CYA) are important derivative of heterocyclic N-oxide quinoxaline (QdNO), used actively as antimicrobial feed additives in China. Here, we tested and …
Number of citations: 79 www.sciencedirect.com
ZY Liu, ZL Sun - Medicinal Chemistry, 2013 - ingentaconnect.com
The aim of this article is to get an overview of the metabolism of quinoxaline 1,4-di-N-oxides (QdNOs) used in food animals. The derivatives of QdNOs (carbadox, olaquindox, mequindox…
Number of citations: 44 www.ingentaconnect.com
C Zhang, C Wang, S Tang, Y Sun, D Zhao… - Food and chemical …, 2013 - Elsevier
… the molecular mechanisms of apoptosis induced by quinocetone in HepG2 cells. MTT assay … inhibited by quinocetone in a dose- and time-dependent manner. Quinocetone-induced …
Number of citations: 47 www.sciencedirect.com
C Dai, B Li, Y Zhou, D Li, S Zhang, H Li, X Xiao… - Food and Chemical …, 2016 - Elsevier
The potential toxicity of quinocetone (QCT) has raised widely concern, but its mechanism is still unclear. This study aimed to investigate the protective effect of curcumin on QCT induced …
Number of citations: 88 www.sciencedirect.com
C Dai, S Tang, D Li, K Zhao, X Xiao - Toxicology mechanisms and …, 2015 - Taylor & Francis
Quinocetone (QCT), a new quinoxaline 1,4-dioxides, has been used as antimicrobial feed additive in China. Potential genotoxicity of QCT was concerned as a public health problem. …
Number of citations: 53 www.tandfonline.com
X Jin, Q Chen, SS Tang, JJ Zou, KP Chen, T Zhang… - Toxicology in vitro, 2009 - Elsevier
… to quinocetone at concentrations of 1.25, 2.5 and 5 μg/mL. The results demonstrated that quinocetone exerted genotoxic effects on HepG2 cells. Thus, the use of quinocetone as a …
Number of citations: 65 www.sciencedirect.com
X Wang, W Zhang, YL Wang, A Ihsan, MH Dai… - Food and chemical …, 2012 - Elsevier
… quinocetone, a growth promoting agent, Wistar rats were fed different diets containing 0, 50, 300 and 1800mg/kg quinocetone … At the highest quinocetone group, body weights in F 0 and …
Number of citations: 38 www.sciencedirect.com
M Yu, M Xu, Y Liu, W Yang, Y Rong, P Yao… - Regulatory Toxicology …, 2013 - Elsevier
3-methyl-2-quinoxalin benzenevinylketo-1, 4-dioxide (Quinocetone, QCT) is a newly used veterinary drug which has been proven to promote feed efficiency and growth of animals; …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.